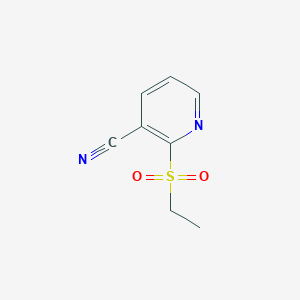

2-(Ethylsulfonyl)nicotinonitrile

Descripción

Historical Context and Significance of Nicotinonitrile Scaffolds in Organic Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a nitrile group. This structural motif is not only a key building block in organic synthesis but also a core component in numerous natural products and synthetic molecules with significant applications in medicinal chemistry and material science. orgsyn.org The pyridine ring itself is a fundamental N-heteroaromatic system found in vital natural compounds like vitamin B6, nicotinic acid, and nicotinamide, which are crucial to various metabolic processes. orgsyn.org

The significance of the nicotinonitrile scaffold in medicinal chemistry is underscored by its presence in several marketed drugs. researchgate.net Derivatives of nicotinonitrile have been developed into successful therapeutic agents, highlighting the privileged nature of this chemical structure in drug discovery. researchgate.netnih.gov The inherent reactivity of the nitrile group and the pyridine ring allows for a wide array of chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. chem-soc.siekb.eg Researchers have extensively explored synthetic routes to nicotinonitriles and their analogues, leading to a deep understanding of their chemical and biological properties. bldpharm.comresearchgate.net Beyond medicine, nicotinonitrile derivatives have also been investigated for applications such as corrosion inhibitors for metal alloys.

The diverse biological activities exhibited by nicotinonitrile derivatives are a primary driver of their continued study. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and bronchodilator effects. orgsyn.orgnih.govchem-soc.si The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of these biological properties, making the nicotinonitrile scaffold a perpetual focus of research aimed at discovering new and improved therapeutic agents. researchgate.netnih.gov

Structural Elucidation and Nomenclature of 2-(Ethylsulfonyl)nicotinonitrile

This compound is a derivative of the parent nicotinonitrile structure, distinguished by the presence of an ethylsulfonyl group at the 2-position of the pyridine ring.

Nomenclature: The systematic IUPAC name for this compound is 2-(ethylsulfonyl)pyridine-3-carbonitrile . This name is derived by identifying the parent heterocycle as pyridine, with a carbonitrile (-C≡N) group at position 3 (hence, pyridine-3-carbonitrile, or nicotinonitrile). The substituent at position 2 is an ethyl group attached to a sulfonyl group (-SO₂-), giving the prefix "2-(ethylsulfonyl)".

Structural Features: The molecule consists of a central pyridine ring. A nitrile group is attached to the C3 position, and an ethylsulfonyl group is attached to the C2 position. The sulfonyl group introduces a tetrahedral sulfur atom doubly bonded to two oxygen atoms and singly bonded to the pyridine ring and an ethyl group.

Structural Elucidation: While specific experimental data for the elucidation of this particular molecule is not detailed in publicly available literature, the structure of such a compound would be unequivocally confirmed using a standard suite of modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals corresponding to the protons on the ethyl group (a triplet and a quartet) and the distinct aromatic protons on the pyridine ring. ¹³C NMR would show characteristic peaks for the carbon atoms in the pyridine ring, the nitrile group, and the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong, characteristic absorption bands for the nitrile (C≡N) stretch and the symmetric and asymmetric stretches of the sulfonyl (S=O) group. chem-soc.si

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition (C₈H₈N₂O₂S), providing strong evidence for the molecular formula. bldpharm.com

The combination of these techniques allows for the unambiguous determination of the connectivity and constitution of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1437794-55-2 bldpharm.com |

| Molecular Formula | C₈H₈N₂O₂S bldpharm.com |

| Molecular Weight | 196.23 g/mol bldpharm.com |

| SMILES Code | N#CC1=C(S(=O)(=O)CC)N=CC=C1 bldpharm.com |

| MDL Number | MFCD24448799 bldpharm.com |

Academic Research Trajectories and Future Directions for Sulfonyl-Substituted Nicotinonitriles

The introduction of a sulfonyl group onto the nicotinonitrile scaffold, as seen in this compound, represents a strategic modification aimed at exploring and enhancing the molecule's chemical and biological properties. Research on sulfonyl-containing heterocyclic compounds is a vibrant area of medicinal chemistry. nih.gov

Current Research Focus:

Antimicrobial and Anticancer Agents: A significant research trajectory for sulfonyl-containing heterocycles is the development of new antimicrobial and anticancer agents. nih.govnih.gov The sulfonyl group can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity. Research on related nicotinonitrile derivatives has shown potent activity against various cancer cell lines and microbial pathogens. researchgate.netchem-soc.si It is a logical extension to investigate sulfonyl-substituted versions for potentially novel or enhanced mechanisms of action. The development of sulfonylurea derivatives as antibacterial agents, for instance, highlights the potential of this functional group in antimicrobial drug discovery. mdpi.com

Enzyme Inhibition: The sulfonyl group is a common pharmacophore in enzyme inhibitors. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it suitable for interacting with active sites of proteins. Future research will likely explore the potential of sulfonyl-nicotinonitriles as inhibitors of specific enzymes implicated in disease, such as kinases or proteases.

Synthetic Building Blocks: Chloro- and sulfonyl-substituted nicotinonitriles are valuable intermediates in organic synthesis. chem-soc.si The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups at the 2-position of the pyridine ring. This versatility enables the creation of diverse molecular libraries for further chemical and biological exploration.

Future Directions:

The future for sulfonyl-substituted nicotinonitriles will likely involve a multidisciplinary approach. Computational studies could be employed to predict the biological targets and design more potent analogues. mdpi.com Further research into their synthesis will aim to develop more efficient and environmentally friendly methods. nih.gov A key area of investigation will be establishing structure-activity relationships (SAR), which systematically explores how changes in the structure, such as modifying the alkyl group on the sulfonyl moiety or adding substituents to the pyridine ring, affect the biological activity. nih.gov This systematic approach is crucial for optimizing lead compounds into potential drug candidates with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKZVOHCUNIYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethylsulfonyl Nicotinonitrile

Foundational Approaches to Nicotinonitrile Synthesis

The journey to synthesizing 2-(ethylsulfonyl)nicotinonitrile begins with an understanding of the fundamental methods for creating its core structure, the nicotinonitrile ring system.

Classical Preparative Methods for Pyridinecarbonitriles

Historically, the synthesis of nicotinonitriles has been approached through several reliable methods. One of the most common is the dehydration of nicotinamide. orgsyn.org This process often involves the use of a strong dehydrating agent like phosphorus pentoxide, which effectively removes a molecule of water from the amide to yield the corresponding nitrile. orgsyn.org The reaction is typically carried out under reduced pressure and at elevated temperatures. orgsyn.org

Another classical route involves the Sandmeyer reaction, starting from a suitable aminopyridine. For instance, 3-amino-2-chloropyridine (B31603) can be converted to 2-chloronicotinonitrile. orgsyn.org This multi-step process first involves the diazotization of the amino group, followed by treatment with a cyanide source, typically a copper(I) cyanide solution.

Furthermore, nicotinonitrile can be prepared from nicotinic acid through various transformations. orgsyn.org These include heating with ammonium (B1175870) acetate (B1210297) and acetic acid, or the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org The reaction of 3-bromopyridine (B30812) with cuprous cyanide also affords nicotinonitrile. orgsyn.org

Evolution of Synthetic Strategies for 2-Substituted Nicotinonitriles

The synthesis of 2-substituted nicotinonitriles has evolved to incorporate more efficient and diverse methodologies. A key precursor for many 2-substituted derivatives is 2-chloronicotinonitrile. Its preparation can be achieved through the chlorination of nicotinamide-1-oxide using reagents like phosphorus pentachloride or thionyl chloride. orgsyn.orggoogle.com The use of phosphorus oxychloride as a chlorinating agent is also common, though it can present environmental challenges. google.com

Modern synthetic strategies often employ multi-component reactions (MCRs) to construct the substituted pyridine (B92270) ring in a single step. These reactions offer high atom economy and procedural simplicity. For example, the one-pot reaction of aromatic aldehydes, malononitrile (B47326), and various amines can lead to highly functionalized pyridines. researchgate.netnih.gov The choice of catalyst and reaction conditions can selectively direct the outcome towards the desired 2-substituted nicotinonitrile derivatives. nih.gov

Specific Synthesis Routes to this compound

The direct synthesis of this compound involves the introduction of the ethylsulfonyl group at the 2-position of the nicotinonitrile ring. This can be accomplished through several distinct pathways.

Functionalization of Precursor Nicotinonitriles

A primary strategy for synthesizing this compound involves the functionalization of a pre-existing nicotinonitrile derivative, most commonly 2-chloronicotinonitrile. The chloro group at the 2-position is a good leaving group, susceptible to nucleophilic substitution by a sulfur-containing nucleophile.

One common approach is the reaction of 2-chloronicotinonitrile with an ethylthiolate source, such as sodium ethylthiolate, to form 2-(ethylthio)nicotinonitrile. This intermediate is then oxidized to the desired this compound. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate.

Another precursor, 2-mercaptonicotinonitrile, can also be utilized. This compound can be prepared from 2-chloropyridine (B119429) and sodium hydrosulfide. google.com Subsequent alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) would yield 2-(ethylthio)nicotinonitrile, which is then oxidized as previously described.

Sulfonylation Reactions at the Pyridine 2-Position

Direct sulfonylation at the 2-position of an activated pyridine ring is another potential, though often more challenging, route. This would typically involve the reaction of a suitable nicotinonitrile precursor with an ethylsulfonylating agent. However, direct C-H sulfonylation of pyridine rings often requires specific directing groups or metal catalysis to achieve regioselectivity and good yields.

A more plausible approach involves the reaction of a 2-pyridyl organometallic species with an ethylsulfonyl halide. For instance, a 2-lithiated or 2-magnesiated nicotinonitrile could be generated and then quenched with ethylsulfonyl chloride. This method, however, requires careful control of reaction conditions due to the reactive nature of the organometallic intermediates.

Multi-Component and One-Pot Reaction Protocols

Modern synthetic chemistry increasingly favors multi-component and one-pot reactions for their efficiency. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, the principles of MCRs can be applied.

For instance, a hypothetical one-pot reaction could involve the condensation of a suitable 1,3-dicarbonyl compound, an ethylsulfonyl-containing building block, and a source of ammonia (B1221849) or an amine, along with a cyanide source. The development of such a protocol would represent a significant advancement in the synthesis of this class of compounds, offering a more streamlined and potentially more environmentally friendly approach. Research into the synthesis of various substituted nicotinonitriles via one-pot methods is an active area. researchgate.neteurjchem.com

Synthesis of Key Intermediates and Related Sulfonylpyridine Analogs

The synthetic pathways to this compound are largely centered around the formation and functionalization of a pyridine ring bearing a cyano group at the 3-position. A common and pivotal intermediate in this process is 2-chloronicotinonitrile. This precursor serves as an excellent electrophile for the introduction of the ethylthio group, which is subsequently oxidized to the desired ethylsulfonyl moiety.

A well-established method for the preparation of 2-chloronicotinonitrile begins with nicotinamide-1-oxide. This starting material undergoes a reaction with phosphorus pentachloride and phosphorus oxychloride to yield the target 2-chloronicotinonitrile. This process is a modification of a previously reported method and provides a reliable route to this key intermediate.

An alternative approach to 2-chloronicotinonitrile involves the use of thionyl chloride as the chlorinating agent. In a patented process, N-oxonicotinamide is dissolved in an organic solvent and treated with thionyl chloride in the presence of an organic base to afford 2-chloronicotinonitrile. wikipedia.org This method offers another viable option for accessing this crucial precursor.

Once 2-chloronicotinonitrile is obtained, the subsequent step involves a nucleophilic aromatic substitution reaction with sodium ethanethiolate to furnish 2-(ethylthio)nicotinonitrile. This reaction, while a standard transformation, is a critical step in the synthetic sequence. The thioether intermediate is then oxidized to the final product, this compound. Common oxidizing agents for this type of transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

The synthesis of related sulfonylpyridine analogs often follows similar strategic principles. For instance, the synthesis of 3-ethylsulfonyl-2-mercaptopyridine has been achieved starting from 2,3-dichloropyridine. This process involves a nucleophilic substitution with an ethylmercapto group, followed by further transformations. osi.lv

Furthermore, the synthesis of other functionalized nicotinonitrile derivatives highlights the versatility of this heterocyclic scaffold. For example, various 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles have been synthesized from 1,3-diaryl-prop-2-en-1-ones and malononitrile in a one-pot reaction. rsc.org These examples, while not directly leading to this compound, demonstrate the broader context of synthetic strategies employed for the preparation of substituted nicotinonitriles.

The following tables summarize the key synthetic transformations and intermediates discussed:

Table 1: Synthesis of the Key Intermediate 2-Chloronicotinonitrile

| Starting Material | Reagents | Product | Notes |

| Nicotinamide-1-oxide | Phosphorus pentachloride, Phosphorus oxychloride | 2-Chloronicotinonitrile | A well-established laboratory-scale synthesis. |

| N-Oxonicotinamide | Thionyl chloride, Organic base | 2-Chloronicotinonitrile | A patented industrial process. wikipedia.org |

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in Synthesis |

| 2-Chloronicotinonitrile |  | Electrophilic precursor for the introduction of the ethylthio group. |

| 2-(Ethylthio)nicotinonitrile |  | Thioether intermediate prior to oxidation. |

Table 3: Synthesis of a Related Sulfonylpyridine Analog

| Starting Material | Key Transformation | Product | Reference |

| 2,3-Dichloropyridine | Nucleophilic substitution with ethylmercapto group and subsequent oxidation. | 3-Ethylsulfonyl-2-mercaptopyridine | osi.lv |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylsulfonyl Nicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 2-(ethylsulfonyl)nicotinonitrile is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing ethylsulfonyl (-SO2Et) and cyano (-CN) groups. The ethylsulfonyl group, in particular, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Reactivity Profile with Various Nucleophiles

The reactivity with nucleophiles is largely dictated by the nucleophilicity of the attacking species. Common nucleophiles in SNAr reactions include:

Nitrogen Nucleophiles: Amines (primary, secondary, and ammonia) are effective nucleophiles that can displace the ethylsulfonyl group to form the corresponding 2-aminonicotinonitrile derivatives.

Oxygen Nucleophiles: Alkoxides and hydroxides can react to yield 2-alkoxy or 2-hydroxynicotinonitriles. The reaction with water (hydrolysis) can also occur, particularly under forcing conditions or with highly activated substrates.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the sulfonyl group to form 2-(alkylthio)nicotinonitriles. Studies on related 2-sulfonylpyrimidines have shown rapid and chemoselective S-arylation of cysteine residues. nih.govnih.gov

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also participate in SNAr reactions, leading to the formation of new carbon-carbon bonds.

Influence of Substituents on SNAr Kinetics and Regioselectivity

The kinetics and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the cyano group at the 3-position further activates the ring towards nucleophilic attack at the 2-position.

For analogous compounds like substituted 2-sulfonylpyrimidines, the introduction of additional electron-withdrawing groups on the ring has been shown to significantly accelerate the rate of SNAr reactions. Conversely, electron-donating groups would be expected to decrease the reaction rate. The position of these substituents is also critical, with activation being most effective when the groups are ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. rsc.org

Rate Constant Determination and Comparative Reactivity Studies

Direct rate constant data for the SNAr reactions of this compound were not found in the surveyed literature. However, comparative studies on related heteroaryl sulfones offer valuable context. For instance, a study on 2-sulfonylpyrimidines demonstrated that their reactivity could be finely tuned over several orders of magnitude by altering the substituents on the pyrimidine (B1678525) ring and the nature of the sulfonyl group. nih.govnih.gov

| Compound Analogue | Relative Reactivity Comparison | Reference |

| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | ~5 times less reactive than a reference 2-sulfonylpyrimidine | nih.gov |

Note: This table presents data for an analogous compound to infer the potential reactivity of this compound.

Reactions Involving the Sulfonyl Moiety

Beyond its role as a leaving group in SNAr reactions, the ethylsulfonyl moiety can potentially undergo other chemical transformations.

Redox Transformations of the Sulfonyl Group

Aryl sulfones are generally stable to a wide range of oxidizing and reducing conditions. The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation.

Reduction of the sulfonyl group is possible but typically requires strong reducing agents and harsh conditions. For instance, certain methodologies have been developed for the deoxygenation of aryl sulfones to the corresponding thioethers, often employing transition metals or photoredox catalysis. rsc.org Reductive cleavage of the carbon-sulfur bond can also be achieved under specific reductive cross-coupling conditions, where the sulfone acts as an electrophile. acs.orgchemrxiv.org

Cleavage and Displacement Reactions

The ethyl-sulfur bond and the aryl-sulfur bond in this compound can be cleaved under specific conditions. As discussed extensively in the context of SNAr reactions (Section 3.1), the aryl-sulfur bond is susceptible to cleavage by nucleophiles.

The cleavage of the ethyl-sulfur bond is less common but can be induced under certain reductive conditions. Desulfonylation, the complete removal of the sulfonyl group, is a known transformation in organic synthesis, often proceeding through radical intermediates. acs.orgchemrxiv.org

Reactions at the Nitrile Functionality

The nitrile group in this compound is a key site for chemical transformations, including hydrolysis, amidation, and cycloaddition reactions. The presence of the strongly electron-withdrawing ethylsulfonyl group at the adjacent position significantly influences the reactivity of the nitrile carbon.

The hydrolysis of nitriles is a fundamental organic reaction that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids. In the case of cyanopyridines, this reaction can be controlled to selectively produce the corresponding amide or carboxylic acid. For instance, the hydrolysis of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine (B195900) can be managed to produce picolinamide, nicotinamide, or isonicotinamide, and their corresponding carboxylic acids. orgsyn.org

While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for the hydrolysis of substituted cyanopyridines provides a strong indication of its expected behavior. orgsyn.org The electron-withdrawing nature of the ethylsulfonyl group at the C-2 position is anticipated to enhance the electrophilicity of the nitrile carbon, potentially facilitating its hydrolysis.

Under basic conditions, the reaction would proceed via the attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form the corresponding amide, 2-(ethylsulfonyl)nicotinamide. Further hydrolysis under more stringent conditions would lead to the formation of 2-(ethylsulfonyl)nicotinic acid.

Similarly, amidation reactions, which involve the partial hydrolysis to the amide, are expected to be feasible. The reaction conditions can be optimized to favor the formation of the amide over the carboxylic acid.

Table 1: Expected Products of Hydrolysis and Amidation of this compound

| Starting Material | Reagents and Conditions | Expected Major Product |

| This compound | Dilute acid or base, controlled temperature | 2-(Ethylsulfonyl)nicotinamide |

| This compound | Concentrated acid or base, elevated temperature | 2-(Ethylsulfonyl)nicotinic acid |

Cycloaddition reactions offer a powerful method for the construction of cyclic and heterocyclic systems. quimicaorganica.orgopenstax.orglibretexts.orgyoutube.com The nitrile group, with its carbon-nitrogen triple bond, can participate as a 2π component in various cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions. nih.govaklectures.commdpi.com

In the context of this compound, the electron-withdrawing ethylsulfonyl group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile π system, making it a more reactive dipolarophile or dienophile in cycloaddition reactions.

Reactions on the Pyridine Ring System

The pyridine ring in this compound is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitrogen atom and the sulfonyl group. However, it is activated towards nucleophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.comnih.govvaia.compearson.comchem-soc.si The presence of a second deactivating group, the ethylsulfonyl group at the C-2 position, further reduces the electron density of the ring, making electrophilic substitution even more challenging.

If an electrophilic substitution were to occur, the position of attack would be determined by the directing effects of the existing substituents. In pyridine, electrophilic attack generally occurs at the 3- or 5-position to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.comvaia.compearson.com The ethylsulfonyl group at C-2 and the cyano group at C-3 are both meta-directing. Therefore, any potential electrophilic attack would be directed to the C-5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Position of Substitution |

| Nitration | NO₂⁺ | C-5 |

| Halogenation | Br⁺, Cl⁺ | C-5 |

| Sulfonation | SO₃ | C-5 |

It is important to note that forcing conditions would likely be required for such reactions to proceed, and yields may be low.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netethernet.edu.ettuwien.at In the case of this compound, the sulfonyl group can act as a leaving group in certain cross-coupling reactions.

Research has shown that 2-sulfonyl pyridines can act as effective electrophiles in palladium-catalyzed cross-coupling reactions. nih.gov Specifically, they can react with thiols via nucleophilic aromatic substitution (SNAr). This reactivity suggests that this compound could potentially undergo cross-coupling with various nucleophiles, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or organozinc reagents (Negishi coupling), where the ethylsulfonyl group is displaced.

Pyridine-2-sulfinates have been successfully used as replacements for the often unstable pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. tcichemicals.comrsc.org This suggests that derivatives of this compound could also be effective partners in such transformations. The reaction would likely proceed via oxidative addition of the palladium catalyst to the C-SO₂Et bond.

Detailed Mechanistic Elucidation Studies

While comprehensive mechanistic studies specifically for this compound are scarce, insights can be drawn from related systems.

The mechanism of nucleophilic aromatic substitution (SNAr) on 2-sulfonyl pyridines has been investigated. nih.gov The reaction with thiols is proposed to proceed through a concerted SNAr mechanism or a classical two-step mechanism involving the formation of a Meisenheimer intermediate. The presence of the electron-withdrawing nitrile group at the C-3 position in this compound would further stabilize the negative charge in the Meisenheimer complex, likely favoring the two-step pathway.

Computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms. For instance, DFT calculations on the SNAr reaction of similar compounds have helped to elucidate the reaction pathways and the role of substituents in modulating reactivity. nih.gov Similar studies on this compound would be beneficial to understand the transition states and intermediates involved in its various reactions.

Experimental Techniques for Reaction Pathway Analysis

The elucidation of the reaction pathways of this compound and its analogs relies on a combination of modern analytical techniques. These methods allow for the identification of reactants, intermediates, and products, as well as the determination of reaction kinetics.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for tracking the progress of a reaction. Changes in the chemical shifts of the pyridine ring protons and carbons can indicate the formation of the Meisenheimer intermediate and the final product. A novel NMR-based technique has been developed to measure kinetic isotope effects with high sensitivity, which can provide detailed mechanistic insights.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the identity of products and any stable intermediates. In studies involving reactions with biomolecules like proteins, mass spectrometry is used to identify the site of covalent modification. chem-soc.sinih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to monitor the progress of reactions by separating the components of the reaction mixture over time. This allows for the quantification of reactants and products, which is essential for kinetic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed to separate and identify reaction components.

Kinetic Studies:

The rates of these reactions are typically determined by monitoring the change in concentration of a reactant or product over time using spectroscopic or chromatographic methods. These kinetic data are then used to determine the rate law and rate constants for the reaction, providing further evidence for the proposed mechanism. For instance, studies on the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the reaction mechanism can shift from a rate-controlling addition of the nucleophile to a rate-controlling deprotonation of the addition intermediate.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a chemical reaction. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). By measuring the KIE at different atomic positions, detailed information about bond-breaking and bond-forming events in the rate-determining step can be obtained.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can still provide valuable information. For example, a small secondary KIE might be observed upon isotopic labeling of the carbon atom undergoing substitution (¹²C/¹³C KIE). The magnitude of this effect can provide insights into changes in hybridization and bonding at the transition state. Recent studies on prototypical SNAr reactions have utilized ¹²C/¹³C KIEs to provide evidence for concerted mechanisms, challenging the traditional two-step addition-elimination model.

Illustrative Kinetic Isotope Effect Data for SNAr Reactions:

| Reaction | Isotopically Labeled Position | k_light / k_heavy | Mechanistic Implication |

| Iodination of Benzene | C-H vs C-D | kH/kD = 2.25 | Deprotonation is part of the rate-determining step. |

| Nitration of Benzene | C-H vs C-D | No significant KIE | C-H bond breaking is not rate-determining. |

| SN2 of Methyl Bromide with Cyanide | ¹²CH₃Br vs ¹³CH₃Br | k₁₂/k₁₃ = 1.082 | Indicative of an SN2 mechanism with significant bond formation and breaking in the transition state. |

This table presents illustrative data for well-studied reactions to demonstrate the principles of KIE analysis and is not specific to this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of chemical reactions. chem-soc.sinih.gov For the SNAr reaction of this compound, DFT calculations can be employed to model the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products.

Key aspects that can be investigated using computational modeling include:

Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the SNAr reaction of a 2-sulfonylpyridine, the transition state for the nucleophilic addition step would show the incoming nucleophile partially bonded to the C2 carbon and the C-S bond to the leaving group beginning to elongate. chem-soc.sinih.gov

Nature of Intermediates: Computational models can confirm the stability and structure of the Meisenheimer intermediate. Analysis of the charge distribution in this intermediate can illustrate the stabilizing effect of the electron-withdrawing groups.

Predicting Reactivity: DFT calculations can be used to predict the reactivity of different 2-sulfonylnicotinonitrile derivatives with various nucleophiles. By comparing the calculated activation energies, one can predict which reactions will be faster. For example, calculations have shown that electron-withdrawing groups on the pyridine ring lower the activation energy for nucleophilic attack, thus increasing the reaction rate.

Recent computational studies on the SNAr reactions of 2-sulfonylpyrimidines have provided a comprehensive structure-reactivity relationship, highlighting how fine-tuning the electronic properties of the heterocyclic core and the leaving group can predictably modulate reactivity. Similar computational approaches applied to this compound would provide a deeper understanding of its chemical behavior and guide the design of new functional molecules.

Derivatization Strategies and Analogue Synthesis of 2 Ethylsulfonyl Nicotinonitrile

Systematic Structural Modifications of the Ethylsulfonyl Group

The ethylsulfonyl moiety is a key determinant of the compound's reactivity, acting as both a potent activating group and an effective leaving group. Modifications to this part of the molecule can fine-tune its electronic properties and steric profile.

While the ethylsulfonyl group is common, variations in the alkyl chain (e.g., methyl, propyl) can be employed to modulate reactivity and physical properties. The primary role of the sulfonyl group is to withdraw electron density from the pyridine (B92270) ring, thereby activating it for nucleophilic attack. The length of the alkyl chain has a more subtle influence, primarily related to steric hindrance and minor electronic effects.

Generally, smaller alkyl groups like methylsulfonyl are preferred to minimize steric hindrance for an incoming nucleophile. Longer or bulkier alkyl chains could potentially slow down the rate of substitution. However, these larger groups might be introduced to improve solubility in specific solvent systems or to explore specific binding pocket interactions in a biological target.

Table 1: Predicted Influence of Alkyl Chain Variation on Reactivity

| Alkyl Group | Moiety | Expected Steric Hindrance | Predicted effect on SNAr Rate (relative to Ethyl) |

|---|---|---|---|

| Methyl | -SO2CH3 | Lower | Slightly faster |

| Ethyl | -SO2CH2CH3 | Baseline | - |

| Propyl | -SO2(CH2)2CH3 | Higher | Slightly slower |

The oxidation state of the sulfur atom dramatically alters the electronic properties of the nicotinonitrile core. Sulfones, sulfoxides, and sulfides represent three distinct levels of oxidation with profound effects on the reactivity of the C2 position.

Sulfone (-SO2R): The sulfone group is a powerful electron-withdrawing group due to the high electronegativity of the two oxygen atoms. nih.gov This strong induction and resonance effect makes the attached aromatic ring electron-poor and highly activated for nucleophilic aromatic substitution. pressbooks.pub Consequently, 2-(Ethylsulfonyl)nicotinonitrile is highly reactive towards nucleophiles.

Sulfoxide (-SOR): The sulfoxide group is also electron-withdrawing, but less so than the sulfone. nih.gov As intermediates in the oxidation of sulfides to sulfones, sulfoxides render the pyridine ring less electrophilic than the corresponding sulfone. ekb.eg Derivatization of a 2-(ethylsulfinyl)nicotinonitrile analogue would require stronger nucleophiles or more forcing reaction conditions.

Sulfide (-SR): The sulfide group's electronic effect is more complex; it can act as a weak electron acceptor when attached to electron-rich systems or a weak donor to electron-poor systems. nih.gov In the context of the electron-deficient nicotinonitrile ring, its activating effect for SNAr is minimal compared to the sulfoxide and sulfone. Substitution of a 2-(ethylthio)nicotinonitrile derivative would be significantly more challenging.

The synthesis of these derivatives typically involves the controlled oxidation of the corresponding sulfide. A variety of oxidizing agents, such as hydrogen peroxide or m-CPBA, can be used, with reaction conditions tailored to favor either the sulfoxide or the fully oxidized sulfone. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Sulfur Oxidation States and Their Effect on Reactivity

| Functional Group | Oxidation State of Sulfur | Electron-Withdrawing Strength | Activation of Pyridine Ring for SNAr |

|---|---|---|---|

| Sulfide (-SR) | +2 | Weak | Low |

| Sulfoxide (-SOR) | +4 | Moderate | Moderate |

Substitutions and Fused Ring Systems on the Nicotinonitrile Core

The high reactivity of the 2-ethylsulfonyl group provides a gateway for constructing more complex molecular architectures, including substituted pyridines and fused heterocyclic systems.

The rate of nucleophilic aromatic substitution is highly sensitive to the presence of other substituents on the nicotinonitrile ring. The existing nitrile group at the C3 position already contributes significantly to the activation of the C2 position. The addition of further electron-withdrawing groups (EWGs) at positions 4, 5, or 6 would further stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby increasing the reaction rate. masterorganicchemistry.com Conversely, introducing electron-donating groups (EDGs) would have the opposite effect, deactivating the ring and slowing the substitution reaction.

Table 3: Predicted Effects of Additional Substituents on the Reactivity of this compound

| Substituent Position | Type of Substituent | Example | Predicted Effect on SNAr Rate at C2 |

|---|---|---|---|

| 4, 5, or 6 | Electron-Withdrawing Group (EWG) | -NO2, -CF3, -CN | Increase |

| 4, 5, or 6 | Electron-Donating Group (EDG) | -CH3, -OCH3, -NH2 | Decrease |

The labile nature of the ethylsulfonyl group allows for its displacement by bifunctional nucleophiles to construct fused ring systems in a single synthetic cascade.

Quinoline Derivatives: The Friedländer synthesis is a classic method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org A modified approach can be envisioned where this compound reacts with a 2-aminoaryl ketone. The enolate of the ketone would act as the carbon nucleophile, displacing the ethylsulfonyl group at C2. The resulting intermediate would then undergo an intramolecular condensation between the amino group and the nitrile, followed by tautomerization and aromatization to yield a highly substituted 4-aminoquinoline derivative.

Quinazoline Derivatives: Quinazolines and their corresponding quinazolinone derivatives can be synthesized from precursors like 2-aminobenzonitriles or 2-aminobenzamides. organic-chemistry.orgopenmedicinalchemistryjournal.com A plausible synthetic route involves the reaction of this compound with anthranilamide (2-aminobenzamide). The exocyclic amino group of anthranilamide would attack the C2 position, displacing the ethylsulfonyl group. The subsequent intramolecular cyclization would occur via the attack of the amide nitrogen onto the nitrile carbon, leading to the formation of a 4-aminoquinazoline skeleton after tautomerization.

The pyrazolo[1,5-a]pyrimidine scaffold is a purine analogue of significant interest in medicinal chemistry. d-nb.info A common and regioselective route to this fused system is the reaction of a 3(5)-aminopyrazole with a 1,3-dielectrophilic species. nih.govmdpi.com

In this strategy, this compound serves as the electrophilic component. The reaction proceeds via the nucleophilic attack of the exocyclic amino group of a 3-aminopyrazole onto the electron-deficient C2 position of the nicotinonitrile, leading to the displacement of the ethylsulfonyl leaving group. mdpi.com This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the nitrile carbon. This cyclization and subsequent tautomerization yield the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the reaction is generally high, favoring the formation of the [1,5-a] isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogens. researchgate.net

Incorporation into Other Heterocyclic Scaffolds

The this compound framework is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The ethylsulfonyl group at the C2-position of the pyridine ring acts as an effective leaving group, facilitating annulation reactions where a new ring is fused onto the pyridine core. This strategy is analogous to reactions observed with 2-halo-nicotinonitriles, which are widely used in the construction of bicyclic and polycyclic heteroaromatics.

By reacting this compound with bifunctional nucleophiles, it is possible to construct a variety of fused systems. For instance, reaction with compounds containing both an amine and an active methylene (B1212753) group can lead to the formation of pyrido[2,3-b]pyridine derivatives. Similarly, reactions with hydrazine or its derivatives can be employed to synthesize pyrazolo[3,4-b]pyridine scaffolds. The general approach involves an initial nucleophilic aromatic substitution to displace the ethylsulfonyl group, followed by an intramolecular cyclization and condensation to form the new heterocyclic ring. These synthetic routes open pathways to novel chemical entities with diverse and potentially valuable properties. researchgate.net

Derivatives Involving the Nitrile Functionality

The nitrile group of this compound is a key functional handle that can be transformed into several other important chemical moieties. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, allowing for a variety of addition and cycloaddition reactions.

The conversion of the nitrile group offers a direct route to synthesizing corresponding amides, carboxylic acids, and tetrazoles, which are common functional groups in pharmacologically active molecules.

Carboxamide and Carboxylic Acid Synthesis: The hydrolysis of the nitrile functionality is a fundamental transformation that can be achieved under either acidic or basic conditions. beilstein-journals.orgresearchgate.net Mild acidic or basic hydrolysis typically yields the corresponding 2-(ethylsulfonyl)nicotinamide. More vigorous conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile, first to the amide and subsequently to 2-(ethylsulfonyl)nicotinic acid. researchgate.netyoutube.combeilstein-journals.org The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis of the intermediate amide. beilstein-journals.orgyoutube.com

Tetrazole Synthesis: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. nih.govmdpi.com This reaction is a powerful method for synthesizing tetrazole derivatives, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. The reaction is often facilitated by the presence of an electron-withdrawing group on the nitrile-containing molecule, a role fulfilled by the ethylsulfonyl group in this scaffold, which lowers the energy of the nitrile's LUMO for a more favorable interaction with the azide's HOMO. The process yields 2-(ethylsulfonyl)-3-(1H-tetrazol-5-yl)pyridine.

| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis (Partial) | H₂O, mild H⁺ or OH⁻ | Carboxamide (-CONH₂) |

| Nitrile (-C≡N) | Hydrolysis (Complete) | H₂O, strong H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | [3+2] Cycloaddition | NaN₃, (optional catalyst, e.g., ZnCl₂) | Tetrazole |

The electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen activates the C2-position for nucleophilic aromatic substitution (SNAr). The ethylsulfonyl group is an excellent leaving group in such reactions, allowing for its displacement by a variety of nucleophiles, particularly amines. beilstein-journals.org

This reaction provides a straightforward route to a diverse library of 2-amino-substituted nicotinonitrile derivatives. By treating this compound with primary or secondary amines (aliphatic or aromatic), the corresponding 2-(alkylamino)- or 2-(dialkylamino)nicotinonitriles can be synthesized. This substitution reaction is a key strategy for modifying the electronic and steric properties of the scaffold. The reactivity is analogous to that of 2-halopyridines, where the substitution is a well-established method for introducing amino functionalities. researchgate.net

| Substrate | Nucleophile | Leaving Group | Product Class |

|---|---|---|---|

| This compound | Primary Amines (R-NH₂) | Ethylsulfinate (-SO₂Et) | 2-(Alkylamino)nicotinonitriles |

| This compound | Secondary Amines (R₂NH) | Ethylsulfinate (-SO₂Et) | 2-(Dialkylamino)nicotinonitriles |

| This compound | Hydrazine (H₂NNH₂) | Ethylsulfinate (-SO₂Et) | 2-Hydrazinylnicotinonitrile |

Exploration of Conformationally Restricted Derivatives

The synthesis of conformationally restricted analogues is a common strategy in medicinal chemistry to lock a molecule into a specific, biologically active conformation, potentially increasing its potency and selectivity. This is typically achieved by introducing additional rings or rigid linkers to limit the rotational freedom of single bonds. For this compound, such strategies could involve intramolecular cyclization reactions of its derivatives. For example, a suitably functionalized 2-amino derivative could be cyclized to create a tricyclic system. However, specific research findings detailing the synthesis and exploration of conformationally restricted derivatives originating from the this compound scaffold are not extensively available in the current scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Ethylsulfonyl Nicotinonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular properties.

Density Functional Theory (DFT) Studies of Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization is a standard DFT calculation that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure.

For 2-(Ethylsulfonyl)nicotinonitrile, a DFT study would typically be initiated with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the equilibrium geometry. This process would yield precise bond lengths, bond angles, and dihedral angles for the molecule. However, no such specific studies or optimized geometric parameters for this compound are available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability.

An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been reported in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no experimental or computational data for this compound could be found.

Calculation of Global and Local Reactivity Descriptors (Electrophilicity, Nucleophilicity)

Global and local reactivity descriptors are derived from the electronic structure of a molecule and are used to predict its reactivity. Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), provide a general measure of a molecule's reactivity. Local descriptors, like the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While these descriptors would be invaluable for understanding the chemical behavior of this compound, no studies calculating these parameters for this specific compound are present in the scientific literature.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Electrophilicity (ω) | μ2 / (2η) | Data not available |

This table is for illustrative purposes only, as no experimental or computational data for this compound could be found.

Aromaticity Indices and Characterization of the Pyridine (B92270) Ring

Aromaticity is a key property of cyclic, planar molecules with a system of delocalized π-electrons. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are computational tools used to quantify the degree of aromaticity in a cyclic system.

For this compound, these calculations would be applied to the pyridine ring to assess its aromatic character, which can be influenced by the electron-withdrawing sulfonyl and nitrile substituents. However, no published research has reported on the calculation of aromaticity indices for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Identification of Electrophilic and Nucleophilic Regions

An MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface. Typically, red regions indicate a negative electrostatic potential and are associated with nucleophilic (electron-rich) sites, while blue regions indicate a positive electrostatic potential and correspond to electrophilic (electron-poor) sites. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group, indicating these as potential sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms. However, no specific MEP map for this compound has been found in the available literature to confirm these predictions.

Prediction of Reaction Sites and Interaction Preferences

Computational chemistry provides powerful tools for predicting the reactivity and interaction preferences of molecules. In the case of this compound, theoretical calculations can elucidate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, as well as its propensity for non-covalent interactions.

The electronic landscape of this compound is significantly influenced by the strong electron-withdrawing nature of both the sulfonyl and nitrile groups. This electronic pull creates a distinct distribution of charge across the pyridine ring. Density Functional Theory (DFT) calculations are commonly employed to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP surface would be expected to show regions of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the ethyl group and, to a lesser extent, the hydrogen atoms of the pyridine ring, highlighting their electrophilic character.

The presence of the strongly deactivating sulfonyl group at the 2-position makes the pyridine ring electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Specifically, the carbon atom at the 2-position, directly attached to the sulfonyl group, is predicted to be the primary site for nucleophilic attack. This is due to the ability of the sulfonyl group to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. Electrochemical studies on related sulfonylated pyridines support the notion that the sulfonyl group activates the pyridine ring for reactions with nucleophiles. nih.gov

Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For this compound, the LUMO is expected to be localized primarily on the pyridine ring, particularly at the 2- and 6-positions, further indicating these as the most probable sites for nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the more electron-rich regions of the molecule, such as the sulfonyl group and the pyridine nitrogen.

| Predicted Reactive Site | Type of Reactivity | Justification |

| Pyridine Nitrogen | Nucleophilic / H-bond acceptor | High electron density, negative MEP |

| Sulfonyl Oxygen Atoms | Nucleophilic / H-bond acceptor | High electron density, negative MEP |

| C2-position of Pyridine Ring | Electrophilic (susceptible to SNAr) | Strong electron-withdrawing effect of the sulfonyl group, LUMO localization |

| Pyridine Ring Hydrogens | Electrophilic / H-bond donor | Positive MEP |

| Ethyl Group Hydrogens | Electrophilic / H-bond donor | Positive MEP |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing valuable insights into their conformational flexibility and interactions with their environment.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-S and S-C bonds of the ethylsulfonyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers.

The orientation of the ethyl group relative to the pyridine ring is a key conformational feature. It is anticipated that the molecule will predominantly adopt conformations that minimize steric hindrance between the ethyl group and the pyridine ring. Theoretical studies on similar aromatic sulfones suggest that the lowest energy conformations are often those where the C-S-C plane is roughly perpendicular to the plane of the aromatic ring. This arrangement minimizes repulsive interactions between the substituents.

Furthermore, rotation around the S-C(ethyl) bond will lead to different staggered and eclipsed conformations of the methyl group relative to the sulfonyl oxygens. The relative energies of these rotamers are typically small, and at room temperature, the molecule would be expected to rapidly interconvert between them.

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| C(pyridine)-S-C(ethyl)-C(methyl) | Rotation around the S-C bond | Staggered conformations to minimize steric clash |

| N(pyridine)-C-S-C(ethyl) | Orientation of the ethylsulfonyl group relative to the pyridine ring | Perpendicular or near-perpendicular arrangements |

Dynamic Behavior in Solvent Environments

The behavior of this compound in a solvent is crucial for understanding its solubility, reactivity, and potential for intermolecular interactions in solution. MD simulations in explicit solvent models, such as water or organic solvents, can reveal how the solvent molecules arrange themselves around the solute and how this affects its dynamics.

In an aqueous environment, water molecules are expected to form hydrogen bonds with the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. This solvation shell would stabilize the molecule in solution. The nitrile group, with its partial negative charge on the nitrogen, can also participate in hydrogen bonding as an acceptor. The ethyl group and the aromatic ring, being more hydrophobic, would likely have a less structured solvation shell.

In non-polar organic solvents, the dominant interactions would be weaker van der Waals forces. The dynamic behavior of the molecule in such an environment might exhibit greater conformational freedom due to the absence of strong, directional hydrogen bonds with the solvent. The choice of solvent can significantly influence reaction rates and equilibria by selectively stabilizing or destabilizing the ground state, transition state, or products of a reaction. libretexts.orgchemrxiv.org

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is determined by the intricate interplay of various intermolecular interactions, which dictate how the molecules pack in the crystal lattice.

Hydrogen Bonding Networks within Crystal Structures

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The hydrogen atoms on the pyridine ring and the ethyl group can act as weak donors to the nitrogen atom of the nitrile group, the nitrogen atom of the pyridine ring, and the oxygen atoms of the sulfonyl group of neighboring molecules.

Studies on the crystal structures of related sulfonamides and heterocyclic compounds have shown that such weak hydrogen bonds can play a significant role in directing the crystal packing. nih.govnih.gov It is plausible that in the crystal structure of this compound, these weak hydrogen bonds would link the molecules into chains or more complex three-dimensional networks. The geometry of these interactions, including the D-H···A distance and the D-H···A angle (where D is the donor atom and A is the acceptor atom), can be predicted and analyzed using computational methods.

| Potential Hydrogen Bond | Donor | Acceptor | Predicted Nature |

| C-H···N | Pyridine C-H | Pyridine N | Weak, directional |

| C-H···N | Pyridine C-H | Nitrile N | Weak, directional |

| C-H···O | Pyridine C-H | Sulfonyl O | Weak, directional |

| C-H···O | Ethyl C-H | Sulfonyl O | Weak, directional |

π-Stacking Interactions and Their Contribution to Supramolecular Assembly

The pyridine ring in this compound is electron-deficient due to the presence of the electron-withdrawing nitrile and sulfonyl groups. This electronic characteristic makes it a good candidate for π-stacking interactions, particularly with electron-rich aromatic systems. utexas.edu However, in a crystal composed of only this compound, the π-stacking would occur between identical electron-deficient rings.

Van der Waals and Dipole-Dipole Contributions to Crystal Stability

The stability of the crystal lattice of this compound is significantly influenced by a network of non-covalent interactions, primarily van der Waals forces and dipole-dipole interactions. rusnano.comchemistrytalk.org These forces, although weaker than covalent bonds, collectively determine the packing of molecules in the solid state. chemistrytalk.org

The interplay of these forces is complex. While strong dipole-dipole interactions will favor a specific orientation of the molecules, the need to maximize the weaker but numerous van der Waals contacts will also influence the final crystal packing. Computational models can be employed to estimate the relative contributions of these different types of interactions to the total lattice energy, providing a quantitative measure of crystal stability.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular environment and highlights the regions of close contact with neighboring molecules.

For this compound, the Hirshfeld surface would be color-mapped to show different properties, such as the normalized contact distance (dnorm). Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts of van der Waals separation. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. nih.govresearchgate.net

| Interaction Type | Percentage Contribution |

| H···H | 40 - 50% |

| O···H/H···O | 15 - 25% |

| C···H/H···C | 10 - 20% |

| N···H/H···N | 5 - 10% |

| S···H/H···S | < 5% |

| Other | < 5% |

This quantitative analysis is invaluable for understanding the dominant forces holding the crystal together and for comparing the packing environments of different polymorphs or related structures.

In Silico Design Principles for this compound Analogues

The insights gained from the computational analysis of this compound can be leveraged for the in silico design of new analogues with tailored properties. This rational design process aims to modify the chemical structure to enhance desired characteristics, such as biological activity or material properties, while minimizing undesirable traits.

One key principle is structure-activity relationship (SAR) guided modification . By understanding which parts of the this compound molecule are crucial for its interactions, medicinal chemists can propose modifications. For example, if Hirshfeld surface analysis reveals that the sulfonyl group is a key hydrogen bond acceptor, analogues could be designed with alternative acceptor groups to modulate this interaction.

Bioisosteric replacement is another important design strategy. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the cyano group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the pyridine ring.

Molecular docking simulations can be used to predict how well designed analogues will bind to a specific biological target, such as an enzyme or receptor. nih.gov These simulations place the analogue into the binding site of the target and calculate a binding score, which is an estimate of the binding affinity. This allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacophore modeling can also be employed. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By identifying the pharmacophore of this compound, new molecules can be designed that retain these essential features while having a different chemical scaffold.

Through the iterative application of these in silico design principles, it is possible to rationally explore the chemical space around this compound and accelerate the discovery of new compounds with improved properties.

Structure Activity Relationship Sar Studies of 2 Ethylsulfonyl Nicotinonitrile and Its Derivatives

Methodological Framework for SAR Investigations

The exploration of the structure-activity relationships of 2-(ethylsulfonyl)nicotinonitrile and its derivatives is underpinned by a systematic and quantitative framework. This involves the methodical alteration of the molecular structure and the subsequent analysis of these changes on the compound's reactivity and interaction with other molecules.

Systematic Variation of Substituents and Core Structures

A primary strategy in SAR studies involves the systematic variation of substituents on the nicotinonitrile ring and the ethylsulfonyl group. This allows for the probing of electronic and steric effects on the compound's properties. For instance, in related 2-sulfonylpyridine series, modifications to the pyridine (B92270) ring and the sulfonyl group have been shown to be crucial for modulating reactivity. acs.orgnih.gov

This approach can be applied to this compound by synthesizing a library of analogs. Variations could include:

Substitution on the Pyridine Ring: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, halogen) at positions 4, 5, and 6 of the nicotinonitrile ring to modulate the electrophilicity of the carbon bearing the sulfonyl group.

Modification of the Sulfonyl Group: Altering the alkyl chain (e.g., methyl, propyl) or replacing the ethyl group with aryl moieties to investigate the impact of steric bulk and electronic nature of the sulfonyl substituent.

The synthesis of such derivatives can be achieved through various organic chemistry methodologies, including nucleophilic aromatic substitution (SNAr) reactions, cross-coupling reactions, and functional group transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the structural properties of molecules with their chemical reactivity or biological activity. nih.gov For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogs with known reactivity data (e.g., reaction rates, equilibrium constants) is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's steric constant (Es). nih.gov

Hydrophobic Descriptors: Log P (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While no specific QSAR studies on this compound were found, studies on related benzonitrile (B105546) and pyridine derivatives have demonstrated the importance of electronic and steric descriptors in predicting their activities. nih.govasianpubs.org For instance, in a study of 2-amino-6-arylsulfonylbenzonitriles, topological and quantum chemical descriptors were key in developing predictive QSAR models. nih.gov

Correlation of Structural Features with Reactivity Profiles

The reactivity of this compound is intrinsically linked to its structural and electronic properties. The electron-withdrawing nature of both the nitrile and the ethylsulfonyl groups significantly influences the chemical behavior of the pyridine ring.

Impact of Electronic Effects on Chemical Transformations

The ethylsulfonyl group at the 2-position of the nicotinonitrile ring acts as a strong electron-withdrawing group. This effect is a combination of the inductive effect of the highly electronegative oxygen atoms and the potential for resonance delocalization of electron density from the ring to the sulfonyl group. This electron withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

The reactivity in SNAr reactions is highly dependent on the electronic nature of other substituents on the pyridine ring. The introduction of additional electron-withdrawing groups would be expected to further enhance the rate of nucleophilic attack, while electron-donating groups would likely decrease it. This principle is well-established for sulfonyl-activated aromatic systems. researchgate.net

The following table illustrates the expected qualitative impact of substituents at the 4- and 6-positions of the nicotinonitrile ring on the rate of nucleophilic aromatic substitution at the 2-position.

| Substituent at Position 4 or 6 | Electronic Effect | Expected Impact on SNAr Rate at C2 |

| -NO₂ | Strong Electron-Withdrawing | Increase |

| -CN | Strong Electron-Withdrawing | Increase |

| -Cl, -Br | Halogen (Inductive Withdrawal) | Increase |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Decrease |

| -OCH₃ | Strong Electron-Donating | Decrease |

| -NH₂ | Strong Electron-Donating | Decrease |

This table is based on general principles of electronic effects in aromatic chemistry.

Steric Hindrance and Conformational Flexibility in Reactive Processes

Steric hindrance plays a critical role in the reactivity of this compound, particularly in reactions involving nucleophilic attack at the 2-position. The ethylsulfonyl group itself imposes a certain degree of steric bulk around the reaction center.

The size of the incoming nucleophile will significantly affect the reaction rate. Bulky nucleophiles will experience greater steric repulsion from the ethylsulfonyl group and the adjacent nitrile group, leading to slower reaction rates. nih.gov

Furthermore, the introduction of bulky substituents at the 3- or 4-positions of the pyridine ring can also sterically hinder the approach of a nucleophile to the 2-position. The conformational flexibility of the ethyl group in the ethylsulfonyl moiety is another factor to consider. While it can adopt various conformations, certain arrangements might shield the reaction center more effectively than others.

The interplay between electronic and steric effects is crucial. For instance, a bulky but highly activating substituent might lead to a complex reactivity profile that can only be fully understood through detailed kinetic studies and computational modeling. nih.gov

Relationship between Molecular Architecture and Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many biological and chemical processes. The molecular architecture of this compound and its derivatives dictates their potential for such interactions.

The key features of the this compound scaffold that contribute to its molecular recognition potential include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrile group, as well as the oxygen atoms of the sulfonyl group, can all act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of multiple electronegative atoms, enabling strong dipole-dipole interactions.

π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The ethyl group provides a small hydrophobic region that can interact with nonpolar pockets in a receptor or another molecule.

By systematically modifying the structure, the molecular recognition properties can be fine-tuned. For example, introducing hydrogen bond donors or larger hydrophobic groups through substitution can enhance the affinity and selectivity for a particular binding partner. Studies on related sulfonyl-containing compounds have shown that such modifications are key to achieving specific molecular recognition. nih.govnih.govresearchgate.net

The ability of 2-sulfonylpyridines to act as covalent modifiers of proteins highlights the importance of molecular recognition in directing their reactivity towards specific amino acid residues, such as cysteine. acs.orgnih.gov The non-covalent interactions between the inhibitor scaffold and the protein surface position the reactive sulfonyl group for a selective covalent bond formation.

Analysis of Ligand-Receptor Binding Modes (General Principles)

The biological effect of a compound is often initiated by its binding to a specific biological target, typically a protein receptor. The way a ligand (a binding molecule) fits into the receptor's binding pocket and the non-covalent interactions it forms are central to its function. nih.gov Ligands can be classified based on their effect on the receptor: agonists activate the receptor, antagonists block it without affecting its basal activity, and inverse agonists reduce its basal activity. epfl.ch

The binding of nicotinonitrile derivatives has been notably studied in the context of the human adenosine (B11128) A₂A receptor (A₂AAR), a G protein-coupled receptor (GPCR). nih.govnih.gov The crystal structure of A₂AAR bound with a dicyanopyridine partial agonist, a class to which nicotinonitrile derivatives belong, provides critical insights into these interactions. nih.gov

Key interactions observed for these ligands within the A₂AAR binding pocket include:

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of binding affinity. For instance, derivatives have been shown to form hydrogen bonds with amino acid residues such as Asn253 and Glu169. nih.gov The exocyclic amino groups of both agonists and antagonists can form hydrogen bonds with the side chain of N⁶.⁵⁵ (Asn253). nih.gov